2-(2-Butoxyethoxy)ethyl methacrylate
Description
Significance and Context in Modern Polymer Science
The significance of 2-(2-Butoxyethoxy)ethyl methacrylate (B99206) in modern polymer science lies in its ability to impart specific, desirable properties to polymer formulations. The long, flexible ether-containing side chain enhances the hydrophobicity and flexibility of the resulting polymer. polysciences.com This makes it a valuable component in the synthesis of materials for a variety of advanced applications.
Methacrylate monomers with ether linkages are crucial in developing "smart" polymers, particularly those that are thermoresponsive. For instance, polymers based on the related compound 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) are known to exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition in aqueous solutions at a specific temperature. researchgate.netnih.gov This property is fundamental for applications in biomedical fields, such as controlled drug delivery systems and injectable hydrogels for tissue engineering. mdpi.comnih.gov While research on 2-(2-Butoxyethoxy)ethyl methacrylate itself is more specialized, the principles derived from studies of similar oligo(ethylene glycol) methacrylates highlight its potential in creating materials with tunable properties.
The incorporation of such monomers can modify key polymer characteristics:
Flexibility and Impact Resistance: The butoxyethoxyethyl group acts as an internal plasticizer, increasing the flexibility and impact resistance of the final polymer. polysciences.com
Adhesion: It can improve adhesion to various substrates, including metals and plastics. polysciences.com
Surface Properties: Polymers containing this monomer can exhibit low surface tension, a useful property in coatings and surface treatments. polysciences.com
Hydrophobicity: The butyl group contributes to water resistance, making it suitable for waterproof coatings. polysciences.com
The versatility of methacrylic ester monomers allows for their copolymerization with other monomers, enabling the creation of a vast range of acrylic copolymers with properties tailored for specific applications, from tacky adhesives to hard, durable sheets. free.fr
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7328-22-5 alfa-chemistry.com |
| Molecular Formula | C₁₂H₂₂O₄ alfa-chemistry.com |
| Molecular Weight | 230.30 g/mol alfa-chemistry.com |
| IUPAC Name | 2-(2-butoxyethoxy)ethyl 2-methylprop-2-enoate alfa-chemistry.com |
Historical Overview of Academic Research on Related Methacrylate Esters
The journey of this compound is built upon a long history of research into simpler methacrylate esters. The foundational compound, methyl methacrylate (MMA), was first discovered in 1873 by Bernhard Tollens and his student W. A. Caspary, who noted its tendency to polymerize into a hard, clear material in sunlight. wikipedia.org However, systematic research into acrylic esters progressed slowly until Hermann Staudinger's groundbreaking work on macromolecules provided the theoretical framework to understand and control polymerization. wikipedia.org
The 1930s marked a significant turning point for methacrylate polymers. free.fr The German chemist Otto Röhm, after decades of investigation, enabled the industrial production of MMA through his company, Rohm and Haas, starting in 1931. wikipedia.org This led to the commercialization of poly(methyl methacrylate) (PMMA) cast sheets, which found immediate use as a lightweight, shatter-resistant alternative to glass in applications like military aircraft canopies and safety glass. free.fr The first commercial production of MMA began in Germany in 1933 using a process involving acetone and hydrogen cyanide. nih.gov
This early success with PMMA spurred further academic and industrial research into other methacrylate esters. Scientists began to explore how changing the ester side-chain could alter the polymer's properties. For instance, research in 1933 on the copolymerization of acrylates with ethyl methacrylate led to the commercialization of the ethyl methacrylate monomer. free.fr This opened the door for the development of a wide variety of methacrylate esters, including butyl methacrylate (BMA) and 2-ethylhexyl methacrylate (2-EHMA), each offering a unique balance of properties. wikipedia.org The development of emulsion and solution polymerization techniques during this period also expanded the use of methacrylates into the realm of high-quality paints and coatings. free.fr This historical progression from simple methacrylates to more complex, functionalized monomers like this compound demonstrates a continuous drive to design polymers with precisely controlled characteristics for increasingly sophisticated applications.
Table 2: Timeline of Key Developments in Methacrylate Ester Research
| Year | Development | Significance |
|---|---|---|
| 1873 | Methyl methacrylate (MMA) is first discovered by Tollens and Caspary. wikipedia.org | Initial observation of the monomer and its polymerization potential. |
| 1931 | Industrial production of MMA begins by Rohm and Haas. wikipedia.org | Marks the start of the commercial era for methacrylate polymers. |
| 1933 | Ethyl methacrylate is commercialized following copolymerization research. free.fr | Expansion from MMA to other methacrylate esters begins. |
| 1930s | Cast sheets of PMMA are brought to market in the US and Europe. free.fr | PMMA becomes a key structural material, especially for transparent applications. |
| 1938 | Methacrylates enter use in injection and compression molding. free.fr | Broadens the manufacturing techniques and applications for these polymers. |
| 1983 | A new process for producing MMA from isobutylene is introduced in Japan. nih.gov | Demonstrates the ongoing innovation in monomer synthesis. |
Synthesis Methodologies for this compound Monomer
The production of this compound, a monomer valued for its unique balance of hydrophobic and hydrophilic properties, is achieved through several established chemical synthesis routes. The selection of a particular methodology often depends on factors such as desired purity, scale of production, and economic viability. The primary methods revolve around esterification and transesterification pathways.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-14-7-8-15-9-10-16-12(13)11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTBRAFPWNISIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223506 | |
| Record name | 2-(2-Butoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7328-22-5 | |
| Record name | Diethylene glycol butyl ether methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Butoxyethoxy)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-butoxyethoxy)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.012 | |
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Synthesis Methodologies for 2 2 Butoxyethoxy Ethyl Methacrylate Monomer
Esterification Synthesis Pathways
Esterification represents the most direct and widely utilized approach for the synthesis of 2-(2-butoxyethoxy)ethyl methacrylate (B99206). This process involves the formation of an ester linkage by reacting a carboxylic acid or its derivative with an alcohol.
Reaction Overview and Mechanistic Considerations
The synthesis of 2-(2-butoxyethoxy)ethyl methacrylate can be achieved through several esterification-based routes, primarily direct esterification, transesterification, or reaction with an acyl chloride.
Direct Esterification: This is a common industrial method involving the reaction of methacrylic acid with 2-(2-butoxyethoxy)ethanol (B94605). google.com It is an equilibrium-limited reaction where water is produced as a byproduct. To drive the reaction towards the product side, water is typically removed as it is formed, often through azeotropic distillation. google.com The reaction is generally catalyzed by a strong acid.
The mechanism under acidic conditions begins with the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol, 2-(2-butoxyethoxy)ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps, culminating in the elimination of a water molecule and deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Transesterification: An alternative pathway is the transesterification of a more common alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(2-butoxyethoxy)ethanol. justia.com In this process, the methyl group of MMA is exchanged for the 2-(2-butoxyethoxy)ethyl group. This reaction is also an equilibrium process, and the equilibrium is shifted towards the desired product by removing the low-boiling alcohol byproduct, methanol. justia.comgoogle.com Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com The basic-catalyzed mechanism involves the nucleophilic attack of the alkoxide (formed from 2-(2-butoxyethoxy)ethanol) on the carbonyl carbon of the methyl methacrylate. masterorganicchemistry.com
Reaction with Methacryloyl Chloride: For laboratory-scale synthesis where high reactivity is desired, methacrylic acid can be converted to methacryloyl chloride. The subsequent reaction of methacryloyl chloride with 2-(2-butoxyethoxy)ethanol is rapid and essentially irreversible, producing the desired ester and hydrogen chloride (HCl) gas. A base, such as a tertiary amine, is often included to neutralize the HCl byproduct.
Catalysis in Monomer Production
The choice of catalyst is critical in the synthesis of this compound as it significantly influences the reaction rate, yield, and selectivity. Different catalysts are employed for direct esterification and transesterification reactions.
For direct esterification, strong acid catalysts are preferred to achieve commercially viable reaction rates. google.com These include:
Sulfuric Acid (H₂SO₄): A widely used, cost-effective catalyst.
Sulfonic Acids: Aryl sulfonic acids like p-toluenesulfonic acid (PTSA) and alkyl sulfonic acids such as methanesulfonic acid are effective catalysts. google.comgoogle.com
In transesterification reactions, a broader range of catalysts can be utilized, including organometallic compounds and inorganic bases.
Titanium Catalysts: Organotitanates, such as tetra-n-butyl titanate, are effective for the transesterification of methacrylates. researchgate.net
Zirconium Catalysts: Zirconium acetylacetonate has been shown to be an effective catalyst for the transesterification of methyl methacrylate. justia.com
Basic Catalysts: Inorganic bases like potassium carbonate can also catalyze the transesterification reaction. google.com
The table below summarizes the common catalysts used in the synthesis of methacrylate esters.
| Reaction Type | Catalyst Class | Specific Examples |
|---|---|---|
| Direct Esterification | Mineral Acids | Sulfuric Acid (H₂SO₄) |
| Sulfonic Acids | p-Toluenesulfonic Acid (PTSA), Methanesulfonic Acid | |
| Transesterification | Organometallic Compounds | Tetra-n-butyl Titanate, Zirconium Acetylacetonate |
| Inorganic Bases | Potassium Carbonate (K₂CO₃) | |
| Alkoxides | Sodium Methoxide (in basic transesterification) |
Optimization of Synthesis Parameters for Industrial and Laboratory Scale
Optimizing synthesis parameters is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters include reactant molar ratio, temperature, catalyst concentration, and the use of polymerization inhibitors.
Molar Ratio: In direct esterification, an excess of either methacrylic acid or 2-(2-butoxyethoxy)ethanol can be used to shift the equilibrium towards the product. google.com In industrial processes, a slight excess of the acid is common. For transesterification, a significant excess of the starting methacrylate ester (e.g., methyl methacrylate) is often used to act as both a reactant and a solvent, and to facilitate the removal of the methanol byproduct. justia.com
Temperature: The reaction temperature is controlled to ensure a reasonable reaction rate without inducing significant polymerization of the methacrylate monomer. For esterification, temperatures are often maintained at the reflux temperature of the solvent used for azeotropic water removal (e.g., 120-130°C with toluene). google.com Transesterification reactions are typically conducted at temperatures ranging from 60°C to 140°C. google.com
Inhibitors: Methacrylate monomers are prone to radical polymerization at elevated temperatures. To prevent this, polymerization inhibitors are added to the reaction mixture. Common inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), and phenothiazine. google.com Air is also often purged through the reaction mixture as oxygen can act as an inhibitor. google.com
The following table provides a comparative overview of typical parameters for laboratory and industrial scale synthesis of methacrylate esters.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactant Quantity | Grams to hundreds of grams | Kilograms to tons |
| Reactant Molar Ratio (Acid/Alcohol) | Often varied for optimization studies, can be near stoichiometric or with a large excess of one reactant. | Typically a slight excess of one reactant (e.g., 1.05:1) to drive completion and for economic reasons. google.com |
| Catalyst Loading | Generally higher percentage relative to reactants (e.g., 1-5 wt%). google.com | Optimized for cost and efficiency, often lower percentages (e.g., 0.5-2 wt%). google.com |
| Byproduct Removal | Dean-Stark apparatus for azeotropic distillation. google.com | Continuous reactive distillation columns. google.com |
| Reaction Time | Can range from a few hours to overnight (e.g., 8-24 hours). google.comgoogle.com | Optimized for throughput, often shorter residence times in continuous processes (e.g., 6-8 hours). google.com |
Purification Techniques for High-Purity Monomer in Polymerization Studies
For applications in polymerization studies, particularly controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the purity of the this compound monomer is paramount. cmu.edu Impurities such as unreacted starting materials, catalysts, inhibitors, water, and byproducts from side reactions can interfere with the polymerization process, affecting reaction kinetics, molecular weight control, and the properties of the final polymer.
Several purification techniques are employed, often in combination, to achieve the required high purity:
Washing/Extraction: The crude monomer is often washed with an aqueous alkaline solution, such as dilute sodium hydroxide (B78521) or sodium bicarbonate, to remove acidic components like unreacted methacrylic acid and acidic catalysts (e.g., PTSA). This is followed by washing with deionized water to remove any remaining base and water-soluble impurities. For removing specific byproducts, liquid-liquid extraction with an immiscible solvent may be employed. google.com
Drying: After washing, the monomer must be thoroughly dried to remove residual water, which can act as an initiator or chain transfer agent in some polymerization reactions. Drying is typically accomplished using anhydrous drying agents like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.
Distillation: Vacuum distillation is a highly effective method for purifying the monomer. google.com By reducing the pressure, the boiling point of the monomer is lowered, which allows for distillation at a temperature that minimizes the risk of thermal polymerization. This technique is very effective at separating the monomer from non-volatile impurities such as catalysts, inhibitors, and any polymer that may have formed during synthesis or storage.
Column Chromatography: For achieving the highest purity levels required for sensitive polymerization studies, passing the monomer through a column of a suitable adsorbent, such as basic or neutral alumina (B75360), is a common practice. This step is particularly effective at removing the polymerization inhibitor immediately before use.
The choice and sequence of purification steps depend on the initial purity of the monomer and the specific requirements of the intended polymerization technique.
Polymerization and Copolymerization of 2 2 Butoxyethoxy Ethyl Methacrylate
Homopolymerization Studies
The homopolymerization of 2-(2-Butoxyethoxy)ethyl methacrylate (B99206) yields a polymer with a flexible backbone and pendant side chains containing ether linkages and a terminal butyl group. These structural features influence the polymerization kinetics and the physical properties of the resulting polymer.
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like 2-(2-Butoxyethoxy)ethyl methacrylate. The process involves initiation, propagation, termination, and chain transfer steps.
The free radical polymerization of methacrylates, including those with ether side chains, can be initiated by a variety of thermal and photochemical initiators. Common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). Photochemical initiation can be achieved using photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) under UV irradiation. kpi.ua
The choice of initiator and reaction conditions (temperature, solvent, monomer concentration) significantly impacts the polymerization rate, molecular weight, and polydispersity of the resulting polymer. For instance, the polymerization of related methacrylates is often carried out in bulk or in solution. engconfintl.org Solvents such as anisole, ethyl acetate, and various alcohols can be employed. mdpi.comripublication.com The reaction temperature for thermally initiated polymerization is typically in the range of 50-80 °C, depending on the decomposition kinetics of the initiator. mdpi.com
Table 1: Typical Initiation Systems and Conditions for Free Radical Polymerization of Methacrylates
| Initiator | Type | Typical Reaction Temperature | Common Solvents |
|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 °C | Toluene (B28343), Dioxane, Bulk |
| Benzoyl Peroxide (BPO) | Thermal | 60-90 °C | Bulk, various organic solvents |
| Potassium Persulfate (KPS) | Thermal | 50-70 °C | Water (for water-soluble monomers) |
The determination of these parameters often involves techniques such as pulsed laser polymerization-size exclusion chromatography (PLP-SEC), which allows for the direct measurement of kₚ. rsc.org The termination rate constant, kₜ, is more complex to determine as it is often diffusion-controlled, especially at higher conversions.
For methacrylates in general, kₚ values are typically in the range of 10² to 10³ L·mol⁻¹·s⁻¹ at moderate temperatures (e.g., 50-70 °C), while kₜ values are much higher, in the order of 10⁷ L·mol⁻¹·s⁻¹. mdpi.com These values are influenced by temperature, solvent, and the specific monomer structure.
A characteristic feature of the bulk free radical polymerization of methacrylates is the autoacceleration phenomenon, also known as the gel effect or Trommsdorff-Norrish effect. This effect manifests as a significant increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. The gel effect arises from a decrease in the termination rate constant (kₜ) due to the increased viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals. The propagation rate (kₚ) is less affected as the smaller monomer molecules can still diffuse to the active chain ends. kpi.ua
In the bulk polymerization of methacrylates with long, flexible side chains, the onset of the gel effect might be observed at different conversions compared to simpler methacrylates like MMA. The flexible side chains of poly(this compound) could influence the entanglement of polymer chains and thus the diffusion-controlled termination process. Studies on di(meth)acrylate photopolymerizations show that the termination kinetic constant decreases significantly as conversion increases, a hallmark of the gel effect. kpi.ua
Polymerization is a reversible process, and for every polymerization, there is a ceiling temperature (T_c) at which the rate of polymerization equals the rate of depolymerization. Above T_c, the formation of a high molecular weight polymer is thermodynamically unfavorable. The ceiling temperature is dependent on the monomer concentration and the enthalpy and entropy of polymerization.
For most common methacrylates, the ceiling temperature for bulk polymerization is well above typical reaction temperatures. For example, the T_c for bulk poly(methyl methacrylate) is approximately 220 °C. While specific data for poly(this compound) is not found, it is expected to have a similarly high ceiling temperature, making depolymerization negligible under standard free radical polymerization conditions. Studies on the thermal behavior of poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA) show decomposition temperatures around 363-369 °C, which is distinct from depolymerization at the ceiling temperature. researchgate.net
Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The most common CRP methods for methacrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
These techniques have been successfully applied to the homopolymerization of structurally similar monomers like 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), suggesting their applicability to this compound. mdpi.comcmu.educmu.edu
For instance, the ATRP of MEO₂MA has been carried out using a copper(I) bromide (CuBr) catalyst complexed with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and an alkyl halide initiator like ethyl α-bromoisobutyrate (EBiB). mdpi.com These polymerizations exhibit first-order kinetics with respect to monomer consumption and a linear increase in molecular weight with conversion, which are characteristic features of a controlled polymerization. cmu.edunih.gov
RAFT polymerization of related methacrylates has been achieved using chain transfer agents like 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid. researchgate.net This method also allows for the synthesis of well-defined homopolymers. researchgate.net
Table 2: Examples of Controlled Radical Polymerization of Related Methacrylates
| CRP Technique | Monomer | Initiator | Catalyst/Chain Transfer Agent | Solvent | Resulting PDI | Reference |
|---|---|---|---|---|---|---|
| ATRP | MEO₂MA | Ethyl α-bromoisobutyrate (EBiB) | CuBr/PMDETA | Anisole | ~1.4 | mdpi.com |
| ATRP | 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | < 1.30 | nih.govresearchgate.net |
| RAFT | 2-(tert-Butoxycarbonyloxy)ethyl methacrylate | 4-Cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid | AIBN (initiator) | Not specified | Narrow | researchgate.net |
The successful application of these CRP techniques to a range of functional methacrylates strongly indicates that well-defined homopolymers of this compound can be synthesized with a high degree of control over their molecular characteristics.
Controlled Radical Polymerization (CRP) of this compound Homopolymers
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The polymerization of functional methacrylates, particularly those with ethylene (B1197577) glycol side chains similar to BEMA, has been successfully achieved using ATRP.
Research on monomers with structures analogous to BEMA, such as 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA), has shown that ATRP of such molecules can be challenging. researchgate.net Polymerizations conducted at commonly used temperatures (e.g., 50 °C) can exhibit poor control, leading to side reactions. researchgate.net However, by optimizing reaction conditions, such as lowering the temperature and reducing the monomer concentration, a well-controlled polymerization can be achieved. For instance, the ATRP of AzTEGMA was successfully controlled at 34 °C with a lower monomer concentration, resulting in well-defined polymers with significantly reduced polydispersity. researchgate.net This approach balances a reasonable reaction timeframe with excellent control over the polymer characteristics. researchgate.net These findings suggest that a similar strategy of using milder temperatures would be effective for the controlled ATRP of BEMA.
Table 1: Optimized Conditions for ATRP of a BEMA Analog (AzTEGMA) Data sourced from a study on a structurally similar monomer to illustrate typical controlled polymerization conditions. researchgate.net
| Parameter | Value |
| Monomer | 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate |
| Monomer Concentration | 2 M in Anisole |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | Copper(I) bromide (CuBr) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Molar Ratio [M]:[I]:[CuBr]:[PMDETA] | 100:1:1:1 |
| Temperature | 34 °C |
| Resulting Polydispersity (Mw/Mn) | < 1.30 |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique known for its compatibility with a wide range of functional monomers and reaction conditions. taylorfrancis.com This method allows for the synthesis of polymers with complex architectures, such as block copolymers, with a high degree of control over molecular weight and end-group fidelity. taylorfrancis.comunlp.edu.ar
The RAFT polymerization of monomers structurally similar to BEMA, such as di(ethylene glycol) methyl ether methacrylate (DEGMEMA), has been successfully demonstrated. In one study, the RAFT copolymerization of DEGMEMA with methyl methacrylate (MMA) was conducted in an ionic liquid, N-hexylpyridinium hexafluorophosphate (B91526) ([HPY][PF6]), yielding both linear and hyperbranched copolymers with narrow molecular weight distributions. researchgate.netresearchgate.net The linear copolymers exhibited dispersity (Đ) values below 1.10, indicating excellent control over the polymerization process. researchgate.netresearchgate.net The resulting polymers also displayed thermoresponsive properties, a characteristic feature of many poly(ethylene glycol)-based materials. researchgate.netresearchgate.net The success of this process highlights the suitability of RAFT for producing well-defined polymers and copolymers of BEMA for applications where stimuli-responsive behavior is desired. researchgate.netrsc.org
Table 2: Representative Conditions for RAFT Polymerization of a BEMA Analog (DEGMEMA) Data adapted from a study on the RAFT copolymerization of DEGMEMA and MMA. researchgate.net
| Parameter | Component / Value |
| Monomer 1 | di(ethylene glycol) methyl ether methacrylate (DEGMEMA) |
| Monomer 2 | Methyl Methacrylate (MMA) |
| RAFT Agent | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) |
| Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) |
| Solvent | N-hexylpyridinium hexafluorophosphate ([HPY][PF6]) |
| Temperature | 70 °C |
| Resulting Polydispersity (Mw/Mn) | < 1.10 for linear copolymers |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains, allowing for controlled chain growth. However, the homopolymerization of methacrylic esters via NMP has historically been challenging. rsc.org
The difficulty arises from side reactions and a large activation-deactivation equilibrium constant. rsc.org A successful and widely adopted strategy to overcome this limitation is the copolymerization of the methacrylate monomer with a small amount (typically 5-10 mol%) of a "controlling" comonomer, which is usually a styrenic monomer. rsc.org This approach, often utilizing the SG1-based alkoxyamine initiator (BlocBuilder), allows for the synthesis of well-defined methacrylate-rich copolymers at lower temperatures than typically required for NMP of styrenes or acrylates. rsc.org The presence of a styrene-type unit at the end of the dormant polymer chain facilitates a more controlled dissociation and polymerization process. rsc.org While there are no specific reports on the NMP of BEMA, this copolymerization strategy would be the established method of choice for achieving a controlled polymerization. rsc.org
Sequential Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing block copolymers with precisely defined structures, molecular weights, and very narrow molecular weight distributions. The sequential addition of different monomers to a living polymer chain allows for the creation of well-defined block architectures.
The anionic copolymerization of a monomer identified as 1-(butoxy)ethyl methacrylate (BEMA) with both methyl methacrylate (MMA) and styrene (B11656) (St) has been successfully carried out. taylorfrancis.com In these studies, the random copolymerization with MMA proceeded smoothly in tetrahydrofuran (B95107) (THF) at -40°C, yielding copolymers with controlled molecular weights and narrow polydispersity (Mw/Mn = 1.08−1.10). taylorfrancis.com Furthermore, well-defined block copolymers were prepared by the sequential anionic polymerization of these monomers. taylorfrancis.com It was noted that the polymerization sequence where MMA was polymerized first, followed by the addition of BEMA, provided better control over the molecular weight and resulted in a narrower molecular weight distribution. taylorfrancis.com Similarly, the block copolymerization of the closely related 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) has also been demonstrated in flow microreactors, confirming the suitability of anionic polymerization for these types of monomers. researchgate.netmdpi.com
Copolymerization Strategies with this compound
Free Radical Copolymerization Kinetics and Mechanisms
Understanding the kinetics of free radical copolymerization is essential for predicting and controlling the composition and microstructure of the resulting copolymer chains. A key aspect of this is the determination of monomer reactivity ratios, which quantify the relative preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer.
Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the composition of a copolymer chain based on the composition of the monomer feed. mdpi.comkpi.ua These ratios can be determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. mdpi.comkpi.ua Linearization methods, such as the Fineman-Rose and Kelen-Tudos methods, are commonly used to calculate these ratios from experimental data. mdpi.comkpi.uamdpi.comias.ac.in
The Fineman-Rose (F-R) method uses the following equation: G = H * r1 - r2 where G and H are functions of the monomer mole fractions in the feed (f1, f2) and the copolymer (F1, F2). A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to r2. kpi.ua
The Kelen-Tudos (K-T) method is a refinement that aims to provide a more even distribution of data points: η = (r1 + r2/α) * ξ - r2/α where η and ξ are functions of G and H, and α is an arbitrary constant that helps to spread the data points more evenly. mdpi.com A plot of η versus ξ gives a straight line from which r1 and r2 can be determined. mdpi.comkpi.ua
For the MMA (M1) and 2-EOEMA (M2) system, the calculated reactivity ratios were r1 = 0.8436 and r2 = 0.7751. mdpi.comkpi.ua The product of the reactivity ratios (r1 * r2 = 0.65) is less than 1, which indicates a tendency towards random incorporation of both monomers into the copolymer chain. mdpi.comkpi.ua Given the structural similarity, it is expected that the copolymerization of BEMA with MMA would exhibit similar kinetic behavior.
Table 3: Copolymerization Data for MMA (M1) and 2-EOEMA (M2) for Reactivity Ratio Determination Data from a study on a BEMA analog used to illustrate the application of kinetic determination methods. mdpi.comkpi.ua
| Mole Fraction of MMA in Feed (f1) | Mole Fraction of MMA in Copolymer (F1) |
| 0.18 | 0.21 |
| 0.33 | 0.36 |
| 0.46 | 0.48 |
| 0.57 | 0.58 |
| 0.67 | 0.67 |
| 0.76 | 0.75 |
| 0.84 | 0.82 |
Copolymer Compositional Control
Control over the final composition of a copolymer is essential for tailoring its physicochemical properties. In the free-radical copolymerization of this compound (M-BEMA) with a comonomer (M₂), the instantaneous composition of the copolymer is determined by the relative reactivities of the two monomers towards the propagating radical chains. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂.
While specific reactivity data for BEMA is not widely published, valuable insights can be drawn from structurally similar monomers like 2-ethoxyethyl methacrylate (2-EOEMA). In the copolymerization of methyl methacrylate (MMA, M₁) with 2-EOEMA (M₂), the reactivity ratios were determined using established linearization methods such as the Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods. sapub.orgresearchgate.netresearchgate.net These methods analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversion levels. sapub.orgresearchgate.net
For the MMA/2-EOEMA system, the mean reactivity ratios were found to be r₁ = 0.8436 and r₂ = 0.7751. sapub.orgresearchgate.net The fact that both values are less than 1 indicates that both propagating radicals (P₁* and P₂*) prefer to react with the other monomer rather than their own. sapub.org Specifically, the value of 1/r₁ (1.187) gives a measure of the reactivity of the 2-EOEMA monomer towards the PMMA radical. sapub.orgresearchgate.net This analysis suggests a tendency towards random incorporation of the monomer units along the polymer chain. sapub.orgresearchgate.net
By applying these principles, the composition of a BEMA-containing copolymer can be controlled by adjusting the initial molar ratio of BEMA and the comonomer in the feed.
**Table 1: Reactivity Ratios for the Copolymerization of Methyl Methacrylate (M₁) and 2-Ethoxyethyl Methacrylate (M₂)***
| Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁ * r₂ |
|---|---|---|---|
| Fineman-Rose (F-R) | 0.8510 | 0.7813 | 0.6649 |
| Kelen-Tudos (K-T) | 0.8362 | 0.7689 | 0.6429 |
| Mean Value | 0.8436 | 0.7751 | 0.6539 |
Data from studies on 2-ethoxyethyl methacrylate, a structural analogue of this compound. sapub.orgresearchgate.net
Monomer Sequence Distribution Analysis
The sequence in which monomer units are arranged along a polymer chain, known as the copolymer microstructure, significantly influences the material's macroscopic properties. sapub.org The monomer sequence distribution can be statistically calculated using the determined reactivity ratios (r₁ and r₂). sapub.orgresearchgate.net This analysis allows for the prediction of the probability of finding a specific sequence of monomer units (e.g., M₁-M₁, M₁-M₂, M₂-M₂) in the copolymer chain. researchgate.net
For the analogous MMA (M₁)/2-EOEMA (M₂) system, the mean sequence lengths (μ) for each monomer unit were calculated. sapub.orgresearchgate.net The results showed that as the concentration of 2-EOEMA in the monomer feed increased, its mean sequence length in the resulting copolymer also increased, indicating the formation of longer blocks of 2-EOEMA units. sapub.org This is consistent with the finding that 2-EOEMA is slightly more reactive than MMA in this system. sapub.orgresearchgate.net This statistical approach provides a powerful tool for predicting and understanding how the arrangement of BEMA units can be controlled by the initial reaction conditions. sapub.org
**Table 2: Mean Sequence Length (μ) in MMA/2-EOEMA Copolymers at Various Feed Compositions***
| Mole Fraction of MMA in Feed (f₁) | Mole Fraction of 2-EOEMA in Feed (f₂) | Mean Sequence Length of MMA (μMMA) | Mean Sequence Length of 2-EOEMA (μEOEMA) |
|---|---|---|---|
| 0.75 | 0.25 | 3.5308 | 1.2812 |
| 0.667 | 0.333 | 2.6908 | 1.4116 |
| 0.50 | 0.50 | 1.8436 | 1.7751 |
| 0.333 | 0.667 | 1.4116 | 2.6908 |
| 0.25 | 0.75 | 1.2812 | 3.5308 |
Data from studies on 2-ethoxyethyl methacrylate, a structural analogue of this compound. sapub.org
Azeotropic Composition Evaluation
Azeotropic polymerization occurs at a specific monomer feed composition where the resulting copolymer has the exact same composition. sapub.org This phenomenon is possible when the product of the reactivity ratios (r₁r₂) is less than 1. sapub.orgresearchgate.net For the MMA/2-EOEMA system, the product r₁r₂ is approximately 0.65, confirming the existence of an azeotropic point. sapub.orgresearchgate.net
Controlled Copolymerization Methodologies
To achieve more complex and well-defined polymer architectures, controlled/living radical polymerization (CLRP) techniques are employed. jku.atrsc.org These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and high end-group fidelity, enabling the creation of block, graft, and statistical copolymers. jku.atrsc.org
Block Copolymer Synthesis and Characterization
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The synthesis of block copolymers containing BEMA can be effectively achieved using controlled polymerization methods like ATRP and RAFT. rsc.orgcmu.edu
In a typical ATRP synthesis, a well-defined polymer, such as polystyrene (PSt) or poly(methyl methacrylate) (PMMA), is first synthesized and then used as a "macroinitiator" to initiate the polymerization of the second monomer, in this case, BEMA. cmu.educmu.edu This sequential process allows for the growth of a second block from the end of the first, resulting in an AB diblock copolymer. cmu.edu Similarly, ABA triblock copolymers can be formed using a difunctional macroinitiator. cmu.educmu.edu The success of the chain extension depends on factors like the choice of catalyst and ensuring the halogen end-group of the macroinitiator is suitable for initiating the second monomer. cmu.edu
RAFT polymerization is another highly versatile method for creating block copolymers. jku.atrsc.org The process involves a sequential two-step polymerization. jku.at First, a homopolymer is synthesized in the presence of a RAFT chain transfer agent (CTA), creating a "macro-CTA". This macro-CTA is then purified and used to control the polymerization of the second monomer, yielding a well-defined block copolymer. jku.at The order of monomer addition is crucial; the first block must act as a good leaving group to efficiently reinitiate the polymerization of the second monomer. jku.at Both ATRP and RAFT provide excellent control over the final molecular weight and yield polymers with very narrow molecular weight distributions (Đ typically < 1.3). jku.atcmu.edu
Table 3: Examples of Methacrylate-Containing Block Copolymers Synthesized via Controlled Radical Polymerization
| Copolymer Type | Polymerization Method | Macroinitiator/Macro-CTA | Second Block | Final Mₙ (g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|---|
| PMMA-b-PDMAEMA | ATRP | PMMA-Br | DMAEMA | 16,200 | 1.25 | cmu.edu |
| PSt-b-PDMAEMA | ATRP | PSt-Br | DMAEMA | 12,500 | 1.34 | cmu.edu |
| P(ManEMA)-b-P(DMAEMA) | Aqueous RAFT | P(ManEMA) | DMAEMA | 40,300 | 1.18 | rsc.org |
| P(BA-co-DMAEA)-b-PPEGA | RAFT | P(BA-co-DMAEA) | PPEGA | 12,600 | 1.21 | mdpi.com |
Note: Mₙ = Number-average molecular weight. This table shows examples of block copolymers with monomers analogous or related to BEMA to illustrate the capabilities of the synthesis methods.
Graft Copolymer Synthesis and Architectural Control
Graft copolymers consist of a linear polymer backbone with one or more side chains that are structurally distinct from the main chain. The synthesis of graft copolymers allows for the combination of different polymer properties into a single molecule. Three primary strategies are used: "grafting through," "grafting from," and "grafting to". cmu.edu
The "grafting from" approach is a powerful method where a polymer backbone is functionalized with initiating sites. cmu.edu Monomers are then polymerized from these sites, growing the side chains directly from the backbone. cmu.eduresearchgate.net For example, a linear polymer can be prepared with initiator groups on each repeating unit, which then serves as a multifunctional macroinitiator for an ATRP reaction, growing dense BEMA side chains to create a "bottle-brush" architecture. cmu.eduiaea.org
The "grafting through" method involves the copolymerization of a conventional monomer with a "macromonomer"—a polymer chain with a polymerizable end group, such as a methacrylate. cmu.edu This allows for the incorporation of pre-formed polymer chains as the grafts along a new backbone. The spacing and distribution of the grafts can be controlled by the reactivity ratios and feed composition of the monomer and macromonomer. cmu.edu
The "grafting to" method involves synthesizing the backbone and side chains separately and then attaching them via a chemical coupling reaction, such as "click chemistry". cmu.edu
Statistical Copolymer Design and Synthesis
Statistical copolymers feature a random distribution of two or more different monomer units along the polymer chain. nih.gov Unlike the sequential synthesis required for block copolymers, statistical copolymers are typically synthesized in a one-step reaction where all monomers are polymerized simultaneously. nih.gov
Controlled radical polymerization methods, especially RAFT, are well-suited for synthesizing statistical copolymers with targeted molecular weights and narrow dispersity. rsc.orgnih.gov The design of these copolymers involves selecting monomers that, when combined, will impart desired properties. For instance, copolymerizing BEMA with a hydrophilic monomer like 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) or a hydrophobic one can create amphiphilic polymers with tunable properties. rsc.org
The final distribution of monomer units is governed by their respective reactivity ratios. nih.gov Even in a "random" copolymer, if one monomer is significantly more reactive than the other, it will be consumed faster, leading to a gradient in composition along the chain. However, for monomer pairs with similar reactivities or those that form an azeotrope, a more uniform statistical distribution is achieved. sapub.orgnih.gov RAFT polymerization has been successfully used to synthesize statistical copolymers of various methacrylates, demonstrating its utility for creating well-defined P(BEMA-stat-M₂) copolymers. rsc.orgnih.gov
Specific Comonomer Systems Incorporating this compound
The incorporation of this compound into copolymer chains can significantly alter the properties of the resulting polymer. However, detailed research findings, including reactivity ratios and specific copolymer properties, for its copolymerization with several common comonomers are not widely available in the public scientific literature. While extensive research exists for structurally similar monomers, such as 2-ethoxyethyl methacrylate (EOEMA) and 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA or DMEEMA), data focusing solely on the butoxy- derivative is limited.
Copolymers with Methyl Methacrylate
A thorough review of available scientific literature did not yield specific studies detailing the free-radical copolymerization of this compound with methyl methacrylate (MMA). Consequently, experimental data such as monomer reactivity ratios (r₁ and r₂), copolymer composition diagrams, and detailed properties of the resulting poly(this compound-co-methyl methacrylate) are not available.
For context, studies on similar systems, such as the copolymerization of 2-ethoxyethyl methacrylate (2-EOEMA) with MMA, have reported the formation of random copolymers. sapub.orgresearchgate.net For example, one study determined the mean reactivity ratios for the MMA/2-EOEMA system to be r₁(MMA) = 0.8436 and r₂(2-EOEMA) = 0.7751. sapub.orgresearchgate.net This information, however, cannot be directly extrapolated to the this compound system due to differences in the side-chain structure.
Copolymers with Other Ethylene Oxide-Containing Methacrylates
The copolymerization of this compound with other ethylene oxide-containing methacrylates, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA) or di(ethylene glycol) methyl ether methacrylate (DEGMA), has been explored in the broader context of creating thermoresponsive polymers. rsc.org Research in this area often focuses on tuning the lower critical solution temperature (LCST) of the resulting copolymers by adjusting the comonomer feed ratios. rsc.org However, specific kinetic studies and reactivity ratios for copolymer systems exclusively featuring this compound with other OEGMA monomers were not found in the searched literature.
Copolymers with Alkyl Methacrylates
While the copolymerization of various alkyl methacrylates is a well-established field for tailoring polymer properties, specific research detailing the synthesis and characterization of copolymers of this compound with other simple alkyl methacrylates (e.g., butyl methacrylate, hexyl methacrylate) is not prominently featured in the available literature. Studies on related systems include the copolymerization of n-butyl acrylate (B77674) with methyl methacrylate and the synthesis of graft copolymers involving butyl methacrylate and methoxypoly(ethylene glycol) macromonomers. uni-bayreuth.denih.gov These studies provide general insights into methacrylate copolymerization but lack specific data for the target monomer.
Copolymers with Hydroxyalkyl Methacrylates
Copolymers with Styrenic Monomers
Block copolymers of styrenic monomers with ethylene oxide-containing methacrylates are often synthesized to create materials with distinct hydrophobic and hydrophilic domains. nih.gov Research has been conducted on the synthesis of block copolymers of polystyrene with poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA) via controlled polymerization techniques like anionic polymerization. nih.govmdpi.com However, specific studies focusing on the copolymerization kinetics, reactivity ratios, and properties of copolymers made from this compound and styrenic monomers were not identified in the search results.
Copolymers with N-Vinylpyrrolidone
Copolymers of N-vinylpyrrolidone (NVP) are widely used in biomedical and pharmaceutical applications due to their biocompatibility and solubility in water. The copolymerization of NVP with various methacrylates allows for the fine-tuning of these properties. Studies have reported on the synthesis and characterization of copolymers of NVP with 2-ethoxyethyl methacrylate (EOEMA). tandfonline.comresearchgate.net For the NVP/EOEMA system, reactivity ratios were determined, indicating that EOEMA is more reactive. tandfonline.com However, equivalent research findings and data tables for the copolymerization of NVP specifically with this compound could not be located.
Copolymers with Other Functional Methacrylates
The copolymerization of this compound (BEMA) with other functional methacrylates is a key strategy for tailoring the properties of the resulting polymers for specific applications. By incorporating monomers with functional groups such as hydroxyl (-OH) or carboxyl (-COOH), it is possible to introduce new characteristics like hydrophilicity, stimuli-responsiveness (e.g., to pH or temperature), and sites for further chemical modification or cross-linking. While detailed studies focusing specifically on the copolymerization of BEMA with a wide range of functional methacrylates are not extensively documented in publicly available literature, the behavior can be inferred from studies on structurally similar monomers, such as 2-ethoxyethyl methacrylate (EOEMA) and other alkyl methacrylates.
Functional methacrylates like 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid (MAA) are commonly used to create copolymers with enhanced properties. The presence of the hydroxyl group in HEMA, for instance, can increase the hydrophilicity and water content of the resulting polymer, which is crucial for applications like hydrogels and biocompatible materials. The carboxyl group in MAA introduces pH-sensitivity, allowing the polymer to swell or shrink in response to changes in the pH of the surrounding environment.
Research Findings from Analogous Systems
To understand the potential copolymerization behavior of BEMA, it is useful to examine studies on analogous systems. One such study investigated the free-radical copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (EOEMA), a monomer structurally similar to BEMA. queensu.caresearchgate.netsapub.org The copolymerizations were carried out in a 1,4-dioxane (B91453) solution with 2,2-azo-bis-isobutyronitrile (AIBN) as the initiator. queensu.caresearchgate.netsapub.org The reactivity ratios for this system were determined, providing insight into the distribution of monomer units along the copolymer chain. queensu.caresearchgate.netsapub.org
The mean reactivity ratios for the MMA/EOEMA system were found to be r₁ (MMA) = 0.8436 and r₂ (EOEMA) = 0.7751. queensu.caresearchgate.net The product of the reactivity ratios (r₁r₂) is 0.6614. queensu.caresearchgate.net Since both reactivity ratios are less than one, it indicates the formation of random copolymers. queensu.caresearchgate.net The values also suggest that EOEMA is slightly more reactive than MMA in this system. sapub.org This type of data is crucial for predicting the microstructure and, consequently, the physical and chemical properties of the resulting copolymers.
Another relevant area of research is the study of solvent effects on the copolymerization kinetics of functional methacrylates. For example, the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with butyl methacrylate (BMA) has been studied in various solvents. queensu.camdpi.comresearchgate.net The choice of solvent was found to significantly impact the relative reactivity of the monomers, which is attributed to the influence of hydrogen bonding on monomer reactivity. queensu.camdpi.com This is particularly important when considering the copolymerization of BEMA with functional monomers like HEMA, as the reaction medium can influence the incorporation of the functional monomer into the polymer chain.
The synthesis of pH-sensitive hydrogels through the copolymerization of HEMA and methacrylic acid (MAA) has also been reported. researchgate.net These hydrogels were synthesized by free radical polymerization using a cross-linker, and their swelling behavior was found to be dependent on the pH of the medium. researchgate.net This demonstrates the successful incorporation of functional monomers to create stimuli-responsive materials.
While direct experimental data for the copolymerization of BEMA with these specific functional methacrylates is limited in the available literature, the findings from these analogous systems provide a strong foundation for predicting its behavior. It is expected that BEMA would form random copolymers with functional methacrylates like HEMA and MAA, and that the properties of these copolymers could be tuned by adjusting the monomer feed ratios and reaction conditions.
Data from Copolymerization of Analogous Monomers
The following tables present data from the copolymerization of monomers analogous to BEMA, which can be used to infer its potential behavior.
Table 1: Copolymerization of Methyl Methacrylate (MMA) and 2-Ethoxyethyl Methacrylate (EOEMA) queensu.caresearchgate.net
| Mole Fraction of MMA in Feed (f₁) | Mole Fraction of MMA in Copolymer (F₁) |
| 0.25 | 0.29 |
| 0.33 | 0.38 |
| 0.50 | 0.53 |
| 0.67 | 0.68 |
| 0.75 | 0.76 |
Table 2: Reactivity Ratios for the Copolymerization of MMA and EOEMA queensu.caresearchgate.net
| Monomer 1 | Monomer 2 | r₁ | r₂ | r₁r₂ | Method |
| MMA | EOEMA | 0.8436 | 0.7751 | 0.6614 | Fineman-Ross & Kelen-Tudos (mean) |
These data illustrate that the composition of the copolymer is dependent on the initial monomer feed ratio. The reactivity ratios being close to one another but less than one suggest a tendency towards random incorporation of both monomers into the polymer chain.
Advanced Characterization of Poly 2 2 Butoxyethoxy Ethyl Methacrylate and Its Copolymers
Spectroscopic Analysis for Structural Elucidation and Composition
Spectroscopy is a cornerstone in the analysis of polymeric materials, offering non-destructive methods to probe molecular structure, functional groups, and electronic properties. For P(BEEOMA) and its copolymers, a suite of spectroscopic techniques is employed to gain a comprehensive understanding of their chemical nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of P(BEEOMA). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the polymer structure, confirming successful polymerization and allowing for compositional analysis in copolymers. iupac.orgresearchgate.net
In the ¹H NMR spectrum of P(BEEOMA), characteristic signals corresponding to the protons in the polymer backbone and the butoxyethoxyethyl side chain are observed. The broad signals for the methacrylate (B99206) backbone protons (α-methyl and methylene (B1212753) groups) typically appear in the upfield region, while the protons of the ester and ether linkages in the side chain are found at lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly[2-(2-butoxyethoxy)ethyl methacrylate] This table is generated based on analogous data for similar poly(methacrylate) structures.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Backbone α-CH₃ | 0.8 - 1.1 | 16 - 19 |
| Backbone -CH₂- | 1.8 - 2.0 | 45 - 55 |
| Backbone quaternary C | - | 44 - 46 |
| Carbonyl C=O | - | 176 - 178 |
| -O-CH₂-CH₂-O- (Ester) | 4.0 - 4.2 | 64 - 66 |
| -O-CH₂-CH₂-O- (Ether) | 3.5 - 3.7 | 68 - 71 |
| Butyl -O-CH₂- | 3.4 - 3.5 | 70 - 72 |
| Butyl -CH₂-CH₂-CH₃ | 1.3 - 1.6 | 19 - 32 |
| Butyl -CH₃ | 0.9 - 1.0 | 13 - 14 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a polymer. researchgate.net The FTIR spectrum of P(BEEOMA) is characterized by several strong absorption bands that confirm its chemical structure. researchgate.netspectroscopyonline.com
The most prominent peak is the sharp, intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1725-1730 cm⁻¹. researchgate.net Another key feature is the set of strong bands in the 1250-1100 cm⁻¹ region, which are attributed to the C-O-C stretching vibrations of the ester and ether linkages in the side chain. researchgate.netspectroscopyonline.com Additionally, C-H stretching vibrations from the methyl, methylene, and butyl groups are observed in the 3000-2850 cm⁻¹ range. researchgate.netcore.ac.uk The disappearance of the C=C vinyl stretching peak from the monomer (around 1636 cm⁻¹) is a clear indication of successful polymerization. nih.gov
Table 2: Characteristic FTIR Absorption Bands for Poly[this compound]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2950 - 2850 | C-H Stretch | Alkyl (backbone and side chain) |
| 1725 - 1730 | C=O Stretch | Ester Carbonyl |
| 1450 - 1470 | C-H Bend | CH₂ |
| 1250 - 1100 | C-O-C Stretch | Ester and Ether |
UV-Visible Spectrometry for Solution Behavior
UV-Visible (UV-Vis) spectrometry is a valuable technique for investigating the solution properties of P(BEEOMA), which is known to be a thermo-responsive polymer. This property is due to the poly(ethylene glycol)-like side chains, which exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, and the solution is clear. Above the LCST, the polymer undergoes a phase transition, becomes insoluble, and the solution turns cloudy.
UV-Vis spectrometry can be used to precisely determine the LCST by monitoring the change in optical transmittance of the polymer solution as a function of temperature. scientific.net The cloud point (Tcp) is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. This analysis is crucial for applications where temperature-dependent solubility is a key performance criterion. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons, such as free radicals. syntechinnovation.com In the context of P(BEEOMA) synthesis via free-radical polymerization, EPR can be used to study the radical intermediates involved in the initiation, propagation, and termination steps. iaea.org
By monitoring the EPR signals during polymerization, one can gain insight into the reaction kinetics and the structure of the propagating radicals. syntechinnovation.com While the propagating radicals are often too short-lived to be observed directly under normal polymerization conditions, techniques like spin trapping can be employed. Furthermore, EPR is used to study polymer degradation and cross-linking processes that are initiated by radical formation, for example, through exposure to high-energy radiation. iaea.org
Molecular Weight and Distribution Analysis of Polymeric Products
The physical and mechanical properties of a polymer are intimately linked to its molecular weight and the distribution of chain lengths. Therefore, accurate measurement of these parameters is critical for quality control and for understanding how synthesis conditions affect the final material.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. polymerchar.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules pass through the porous GPC column faster, while smaller molecules take a more tortuous path and elute later. lcms.cz
A GPC analysis of P(BEEOMA) yields several important parameters:
Number-average molecular weight (Mn): The total weight of the polymer sample divided by the total number of moles of polymer chains.
Weight-average molecular weight (Mw): An average that is biased towards heavier chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. For controlled polymerization techniques, the PDI is typically low (e.g., < 1.3), indicating a narrow distribution of chain lengths. researchgate.net
The results from GPC confirm the successful synthesis of a high molecular weight polymer and provide essential data for correlating synthesis parameters with the resulting polymer architecture. mdpi.com
Table 3: Example GPC Data for a P(BEEOMA) Sample
| Parameter | Value | Description |
|---|---|---|
| Mn (g/mol) | 25,000 | Number-Average Molecular Weight |
| Mw (g/mol) | 30,000 | Weight-Average Molecular Weight |
| PDI (Mw/Mn) | 1.20 | Polydispersity Index |
Determination of Molecular Weight Distribution and Dispersity
The characterization of the molecular weight (MW) and molecular weight distribution, or dispersity (Đ), of poly[this compound] (P(BEEOMA)) and its copolymers is fundamental to understanding their physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most prevalent technique for these measurements. polychemistry.comlcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute more quickly than smaller ones. lcms.cz This allows for the determination of the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the dispersity (Đ = M_w/M_n), which indicates the breadth of the molecular weight distribution. lcms.cz
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Sequential Anionic Polymerization (SAP), are often employed to synthesize P(BEEOMA)-based polymers with well-defined architectures and low dispersity. nih.govmdpi.com For instance, studies on the closely related polymer, poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA), demonstrate that SAP can yield block copolymers with narrow molecular weight distributions, with typical dispersity values of 1.15–1.2. nih.govmdpi.com ATRP typically results in slightly broader distributions, with dispersity values around 1.4. nih.gov
The choice of GPC eluent and calibration standards is critical for obtaining accurate results. Due to the polarity of the ether side chains, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with salt additives like LiBr to prevent aggregation, are used. lcms.cz Calibration is typically performed with standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA). nih.gov
Table 1: Representative Molecular Weight Data for Methacrylate-Based Copolymers This table presents findings from related polymers to illustrate typical results obtained via GPC analysis.
| Polymer System | Polymerization Method | M_n ( g/mol ) | Dispersity (Đ) | Source |
|---|---|---|---|---|
| Polystyrene-b-PDMEEMA | Sequential Anionic Polymerization (SAP) | ~30,000 | 1.15 - 1.20 | nih.govmdpi.com |
| Polystyrene-b-PDMEEMA | Atom Transfer Radical Polymerization (ATRP) | 31,300 (macroinitiator) | ~1.4 - 1.6 | nih.gov |
Thermal Behavior and Degradation Studies of Polymers
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For polymers like P(BEEOMA), DSC is crucial for determining the glass transition temperature (T_g). The T_g is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is characteristic of the amorphous regions of the polymer.
While specific DSC data for P(BEEOMA) homopolymer is not detailed in the reviewed literature, analysis of structurally similar poly(alkyl methacrylates) provides insight into its expected thermal behavior. The long, flexible butoxyethoxyethyl side chain of P(BEEOMA) is expected to lower its T_g, likely placing it well below ambient temperature. For comparison, poly(2-ethylhexyl methacrylate) (PEHMA), which also has a flexible alkyl side chain, exhibits a T_g of approximately 60°C. polychemistry.com Copolymers based on 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) also show a single T_g, indicating a homogeneous blend of the monomer units. researchgate.net
Table 2: Glass Transition Temperatures (T_g) of Related Polymethacrylates
| Polymer | T_g (°C) | Measurement Note | Source |
|---|---|---|---|
| Poly(2-ethylhexyl methacrylate) (PEHMA) | 59.3 - 60.0 | Measured on second heat cycle | polychemistry.com |
| Poly(methyl methacrylate) (PMMA) | ~127 | Syndiotactic PMMA | arxiv.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers and determine their degradation temperature range.
The thermal stability of P(BEEOMA) is expected to be in line with other poly(alkoxyethyl methacrylates). Studies on related polymers show that thermal degradation typically begins at temperatures above 250°C. For example, the onset of thermal degradation for poly(2-ethylhexyl methacrylate) (PEHMA) is approximately 255°C. polychemistry.com Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) exhibits a two-stage decomposition process, with the first stage occurring between 290°C and 400°C. plos.org Similarly, poly(methyl methacrylate) (PMMA) often shows a multi-step degradation, with major weight loss occurring above 290°C. mdpi.com Research on poly(2-(2-methoxyethoxy)ethyl methacrylate) (P(MEO₂MA)) indicates a decomposition temperature around 369°C. researchgate.net The presence of additives or comonomers can shift these degradation temperatures. marquette.edu
Table 3: Thermal Degradation Data for Related Polymethacrylates from TGA
| Polymer | Onset/Decomposition Temperature (°C) | Atmosphere | Source |
|---|---|---|---|
| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~255 (Onset) | Nitrogen | polychemistry.com |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 290 - 400 (First Stage) | Not Specified | plos.org |
| Poly(methyl methacrylate) (PMMA) | ~290 (First Stage) | Nitrogen | mdpi.com |
Mechanisms of Thermal and Enzymatic Degradation
The primary mechanism for the thermal degradation of poly(alkyl methacrylates), including P(BEEOMA), is depolymerization. polychemistry.com This process is essentially the reverse of polymerization and is initiated by chain scission, which can occur randomly along the polymer backbone or at thermally weaker points like chain ends. polychemistry.comresearchgate.net Following initiation, the polymer "un-zips" in a depropagation reaction, yielding the constituent monomer as the major breakdown product. polychemistry.comresearchgate.net For P(BEEOMA), this would result in the formation of this compound monomer. Other minor by-products, such as carbon monoxide and carbon dioxide, can also be formed. polychemistry.com The thermal degradation of poly(methyl methacrylate) (PMMA) has been extensively studied and confirms that the degradation pathway is dominated by monomer reversion, with no significant alternative routes, even in the presence of additives like nanoclays. psu.edu
Information regarding the specific enzymatic degradation of P(BEEOMA) is not prominent in the surveyed literature. While certain polyesters and other biopolymers are designed for enzymatic breakdown, the carbon-carbon backbone of polymethacrylates is generally resistant to enzymatic attack. Degradation, when it occurs, is more commonly associated with the hydrolysis of ester side chains under specific pH or enzymatic conditions, but the primary degradation route remains thermal depolymerization.
Morphological and Solution Properties of Polymeric Systems
Dynamic Light Scattering (DLS) for Aggregate Size and Solution Dynamics
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. mdpi.com It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (R_h) of the particles can be calculated.
For polymers like P(BEEOMA), which have amphiphilic characteristics due to their hydrophilic ether linkages and hydrophobic alkyl groups, DLS is particularly valuable for studying their self-assembly behavior in aqueous solutions. These polymers can form aggregates or micelles above a certain concentration. DLS is used to determine the size and size distribution of these self-assembled structures. mdpi.com For example, DLS analysis of micelles formed from an amphiphilic polyurethane block copolymer showed a well-defined size of 175.9 ± 6.6 nm with a narrow size distribution (PDI of 0.11). mdpi.com
DLS can also be coupled directly with GPC systems to provide simultaneous information on molecular weight and hydrodynamic radius for each fraction eluting from the column, allowing for detailed studies of polymer conformation in solution. researchgate.net This technique is instrumental in understanding how P(BEEOMA) and its copolymers behave in solution, which is critical for applications involving drug delivery, coatings, and smart materials.
Structure Property Relationships of Poly 2 2 Butoxyethoxy Ethyl Methacrylate and Its Derivatives
Impact of Polymer Architecture on Solution Behavior
Control of Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)
Polymers based on oligo(ethylene glycol) methacrylates, including P(BEEma), are well-known for exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition, becoming insoluble and precipitating from the solution. This behavior is driven by a shift in the balance of interactions between the polymer and water molecules. The homopolymer of the closely related 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (P(MEO₂MA)) has an LCST of approximately 26-28°C. researchgate.netacs.orgmdpi.com
The precise LCST can be finely tuned through copolymerization. The architecture of the copolymer—specifically the type and ratio of comonomers—is the primary tool for this control. acs.orgamazonaws.com
The method of polymerization is also crucial. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are preferred for synthesizing these copolymers because they produce polymer chains with a uniform composition, ensuring a sharp and well-defined thermal transition. amazonaws.comacs.org In contrast, conventional radical polymerization can lead to significant variations in composition from one chain to another, resulting in a broad and less predictable phase transition. amazonaws.com
| Average OEGMA Content (mol %) | Resulting LCST (°C) | Reference |
|---|---|---|
| 0 | ~26 | mdpi.com |
| 8 | 37 | acs.org |
| 10 | 39 | acs.org |
| 20 | 49 | acs.org |
pH-Responsive Characteristics and Their Modulations
Homopolymers like P(BEEma) are primarily thermoresponsive. However, by incorporating ionizable comonomers, it is possible to create dual-stimuli-responsive polymers that react to changes in both temperature and pH. The introduction of acidic or basic functional groups into the polymer architecture allows for the modulation of its thermoresponsive behavior via changes in the solution's pH.
Commonly used ionizable comonomers include:
Basic Monomers: N,N-dimethylaminoethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (PDEAEMA) contain tertiary amine groups. acs.orgnih.gov
Acidic Monomers: Methacrylic acid (MAA) or acrylic acid (AA) contain carboxylic acid groups. acs.orgresearchgate.net
The pH responsiveness stems from the protonation or deprotonation of these functional groups. For copolymers containing DMAEMA, the tertiary amine groups are protonated and positively charged at a low pH (acidic conditions). This charge increases the polymer's hydrophilicity, leading to electrostatic repulsion between chains and significantly increasing or even eliminating the LCST. acs.orgmdpi.com As the pH is raised to neutral or basic levels, the amine groups become deprotonated and neutral, restoring the polymer's hydrophobic character and its thermoresponsive behavior. mdpi.com
Conversely, for copolymers containing MAA, the carboxylic acid groups are protonated and neutral at a low pH. At neutral or basic pH, these groups deprotonate to form negatively charged carboxylates, which dramatically increases the polymer's hydrophilicity and raises the LCST. acs.orgresearchgate.net For example, a copolymer of MEO₂MA and AA might exhibit a clear LCST at an acidic pH, but this transition may disappear entirely at a neutral or basic pH as the ionized acid groups make the polymer highly soluble across a wide temperature range. researchgate.net
The interplay between pH and temperature can be complex. In statistical copolymers of MEO₂MA and DMAEMA, the LCST was found to increase as the DMAEMA content increased across pH values of 4, 7, and 9. acs.org For copolymers of MEO₂MA and MAA, the LCST decreased with a higher MAA fraction in deionized water but increased at a buffered pH of 7. acs.org
| Copolymer System | Condition | Observed LCST Behavior | Reference |
|---|---|---|---|
| P(MEO₂MA-stat-DMAEMA) | pH 4, 7, 9 | LCST increases with increasing DMAEMA content. | acs.org |
| P(MEO₂MA-stat-MAA) | Deionized Water | LCST decreases with increasing MAA content. | acs.org |
| pH 7 | LCST increases with increasing MAA content. | acs.org | |
| P(MEO₂MA-co-AA) | Acidic pH | LCST is observable and slightly decreases with more AA. | researchgate.net |
| P(MEO₂MA-co-AA) | Neutral/Basic pH | LCST is raised considerably or disappears. | researchgate.net |
Self-Assembly and Polymeric Micellization Phenomena
Amphiphilic block copolymers, which consist of covalently linked but chemically distinct hydrophilic and hydrophobic polymer chains, can spontaneously self-assemble into ordered nanostructures when placed in a selective solvent—a solvent that is good for one block but poor for the other. buffalo.edursc.orgconicet.gov.ar For derivatives of P(BEEma), this is typically achieved by creating a block copolymer architecture.
For example, a diblock copolymer composed of a hydrophobic block like polystyrene (PS) and a hydrophilic block like P(BEEma) will self-assemble in water (a selective solvent for P(BEEma)). The insoluble PS blocks collapse to form the core of a micelle, while the soluble P(BEEma) chains form a protective outer shell or corona that interfaces with the water. mdpi.comconicet.gov.ar These micelles are typically spherical and have a narrow size distribution. buffalo.edu
The process of self-assembly can be dynamic. Studies on polystyrene-block-polyacrylic acid have shown that spherical micelles can transform into cylindrical intermediates and eventually close up to form vesicles, with the transition kinetics influenced by process parameters like stirring speed. nih.gov Furthermore, if one of the blocks is crystallizable, it can lead to crystallization-driven self-assembly (CDSA), forming well-defined, non-spherical structures like uniform cylindrical micelles or nanoribbons. conicet.gov.armdpi.com The introduction of pH-responsive blocks, such as PDEAEMA, into the copolymer architecture allows for the creation of "smart" micelles that can change their structure or disassemble in response to a pH trigger. nih.gov
Influence of Comonomer Incorporation on Material Performance
Copolymerization is a powerful strategy not only for tuning solution behavior but also for tailoring the bulk material properties of polymers derived from 2-(2-butoxyethoxy)ethyl methacrylate.
Modulating Solubility and Amphiphilicity
The incorporation of comonomers directly modulates the solubility and the hydrophilic-lipophilic balance (amphiphilicity) of the resulting polymer. By strategically selecting comonomers, materials can be designed to be soluble in a wide range of solvents or to exhibit specific amphiphilic characteristics.
For instance, copolymerizing a hydrophilic monomer like 2-ethoxyethyl methacrylate with a more hydrophobic monomer like methyl methacrylate (MMA) results in random copolymers whose solubility is dependent on the solvent's polarity. These copolymers are typically soluble in polar organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) but insoluble in non-polar solvents like hexane (B92381) or highly polar water. researchgate.net The amphiphilic nature of such copolymers can be controlled by the monomer feed ratio during synthesis. researchgate.net
Similarly, copolymerizing hydrophilic poly(poly(ethylene glycol) methacrylate) (PPEGMA) with the hydrophobic MMA can render the resulting copolymer non-water-soluble, in stark contrast to the water-soluble PPEGMA homopolymer. This change in solubility is a direct consequence of the altered amphiphilicity. The surface properties are also affected; such amphiphilic copolymers can dynamically change their surface energy depending on the contacting phase, transitioning to a more hydrophilic surface when in contact with polar liquids.
Enhancing Mechanical Stability and Durability of Polymeric Constructs
The mechanical properties of polymers, such as their stiffness, strength, and durability, are critically linked to their chemical structure, particularly the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. For poly(methacrylate)s, the Tg is influenced by the side-chain length and the polymer's tacticity (the stereochemical arrangement of the side chains). acs.orgosti.gov Generally, for poly(n-alkyl methacrylate)s, the Tg decreases as the alkyl side chain becomes longer, which reflects greater mobility of the side chains. osti.gov
To enhance the mechanical stability of constructs made from relatively soft P(BEEma) derivatives, two primary strategies are employed:
Biodegradability and Biocompatibility from a Polymer Design Perspective
The design of biodegradable and biocompatible polymers is a cornerstone of modern biomaterials science. For Poly[this compound] (P(BEMA)), its structure-property relationships in a biological environment are largely inferred from the extensive research on analogous poly(methacrylates), such as poly(2-hydroxyethyl methacrylate) (PHEMA) and its derivatives. The inherent properties of the P(BEMA) backbone and its characteristic side chain dictate its interactions with biological systems.
From a polymer design perspective, the biodegradability of P(BEMA) is not an intrinsic property of its polymethacrylate (B1205211) backbone. The carbon-carbon bonds that form the main chain of poly(methacrylates) are generally resistant to cleavage under physiological conditions. Research on similar polymers like poly(methyl methacrylate) has shown that they are not susceptible to degradation by enzymes such as esterase, trypsin, or chymotrypsin (B1334515) under in vitro conditions. nih.gov Consequently, for P(BEMA) to exhibit biodegradability, the incorporation of hydrolytically or enzymatically labile linkages into the polymer backbone is a necessary design consideration.
Strategies to impart biodegradability to otherwise stable polymers often involve copolymerization with monomers that introduce weak links. For instance, the inclusion of ester linkages within the polymer backbone has been a successful approach for creating degradable PHEMA-based materials. rsc.orgresearchgate.net These ester bonds can be susceptible to hydrolysis under basic conditions or through enzymatic action, such as by macrophages. rsc.org Similarly, copolymerizing BEMA with cyclic ketene (B1206846) acetals could introduce ester bonds into the main chain, rendering the resulting copolymer susceptible to degradation.
The hydrolytic stability of the ester group in the side chain of P(BEMA) is also a key factor. While the ester linkage is present, its susceptibility to hydrolysis can be influenced by the steric hindrance and hydrophobicity of the butoxyethoxy group. Studies on polyesters have shown that both hydrolytic and enzymatic degradation are influenced by the polymer's composition and the accessibility of ester bonds to water and enzymes. nih.govmdpi.com The presence of a hydrophilic component, such as a poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA) block, has been shown to increase the rate of hydrolysis in an acidic environment compared to a slightly alkaline one. nih.govmdpi.com This suggests that modifying the hydrophilicity of P(BEMA) through copolymerization could be a viable strategy to tune its degradation profile.
The biocompatibility of P(BEMA) is another critical aspect for its potential use in biomedical applications. The biocompatibility of a polymer is largely determined by its surface properties, chemical stability, and the potential for leaching of unreacted monomers or degradation byproducts. Research on copolymers of 2-hydroxyethyl methacrylate (HEMA) has demonstrated that these materials can be highly biocompatible. For example, photo-crosslinked copolymers of HEMA, poly(ethylene glycol) tetra-acrylate, and ethylene (B1197577) dimethacrylate have shown reduced fibrous encapsulation when implanted subcutaneously in rats, indicating a favorable tissue response. nih.gov
The cytotoxicity of residual monomers is a significant concern in the design of biocompatible polymers. Studies on related methacrylates have provided valuable insights. For instance, in vitro cytotoxicity assays have found that while 2-hydroxyethyl methacrylate monomer can exhibit high cytotoxicity, methyl methacrylate and 2-ethoxyethyl methacrylate were found to be non-toxic to human choroidal fibroblasts. nih.gov This suggests that the ethoxyethyl group, which is structurally similar to the butoxyethoxy group in BEMA, may contribute to a favorable cytotoxicity profile. However, it is also important to consider that the cytotoxicity of glycol ethers has been shown to increase with the length of the alkyl chain. nih.gov Therefore, specific toxicological evaluation of BEMA monomer and its potential leachables from the polymer is essential.
Copolymerization is a powerful tool to enhance biocompatibility. For example, copolymerizing a hydrophobic monomer with a hydrophilic one can alter surface properties and protein adsorption, which in turn influences the biological response. A study on a copolymer of l-lactide and 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA), a monomer structurally similar to BEMA, demonstrated low cytotoxicity in MTT assays. nih.gov This highlights the potential of designing biocompatible materials by copolymerizing BEMA with other suitable monomers. The resulting copolymer's properties, including its resistance to protein adsorption, can be tailored by adjusting the monomer feed ratio. nih.gov
The following tables summarize key findings from research on related polymers that inform the potential biodegradability and biocompatibility of P(BEMA) from a polymer design perspective.
| Polymer System | Key Finding | Implication for P(BEMA) Design | Reference |
| Poly(methyl methacrylate) | Not affected by esterase, trypsin, or chymotrypsin. | The polymethacrylate backbone of P(BEMA) is likely to be biostable. | nih.gov |
| PHEMA with backbone ester linkages | Becomes hydrolytically degradable under basic conditions and by macrophages. | Incorporating ester linkages into the P(BEMA) backbone via copolymerization could induce biodegradability. | rsc.org |
| Polyester-b-PDMAEMA copolymers | Hydrolysis rate is pH-dependent and increases with the presence of the hydrophilic PDMAEMA block. | Copolymerizing BEMA with hydrophilic monomers could be a strategy to control its degradation rate. | nih.govmdpi.com |
| HEMA-based copolymers | Showed good biocompatibility and reduced fibrous encapsulation in vivo. | P(BEMA) based materials have the potential for good biocompatibility. | nih.gov |
| 2-ethoxyethyl methacrylate (monomer) | Found to be non-toxic in in vitro cytotoxicity assays. | The butoxyethoxy side chain may contribute to low cytotoxicity, though specific testing is required. | nih.gov |
| Poly(l-lactide-co-MEO2MA) | Exhibited low cytotoxicity. | Copolymerization of BEMA is a promising strategy for creating biocompatible materials. | nih.gov |
| Monomer/Compound | Cell Line | Observation | Reference |
| 2-hydroxyethyl methacrylate | Human choroidal fibroblasts | High cytotoxicity | nih.gov |
| Methyl methacrylate | Human choroidal fibroblasts | Non-toxic | nih.gov |
| 2-ethoxyethyl methacrylate | Human choroidal fibroblasts | Non-toxic | nih.gov |
| 2-butoxyethanol (B58217) | Chinese hamster ovary (CHO-AS52) cells | More cytotoxic than 2-methoxyethanol | nih.gov |
Emerging Applications and Functional Materials Derived from 2 2 Butoxyethoxy Ethyl Methacrylate Polymers
Research into Advanced Coatings and Adhesives
Polymers derived from 2-(2-butoxyethoxy)ethyl methacrylate (B99206) are investigated for use in specialized coatings and adhesives where flexibility, polarity, and specific adhesion characteristics are required. The incorporation of this monomer can significantly modify the properties of the final polymer formulation.
Detailed Research Findings: The utility of oligo(ethylene glycol) methacrylate monomers, such as 2-(2-butoxyethoxy)ethyl methacrylate, in coatings and adhesives stems from their ability to produce polymers with a low glass transition temperature (Tg) and higher polarity compared to standard alkyl methacrylates. This results in softer, more flexible polymer films that can adhere to a wider variety of substrates. For instance, the related monomer 2-(2-ethoxyethoxy)ethyl acrylate (B77674) is noted for being a polar, hydrophilic liquid with low volatility that yields polymers with a low Tg. specialchem.commdpi.com These characteristics are desirable in applications requiring good film formation and adhesion in variable conditions.
In the field of high-performance adhesives, methacrylates are a cornerstone. Structural methacrylate adhesives are often two-component systems that offer a balance of high mechanical strength and impact resistance. rsc.org While many formulations are based on methyl methacrylate, the inclusion of monomers like this compound can be a strategic approach to tailor properties. It can act as a reactive diluent or a co-monomer to reduce brittleness, improve peel strength, and enhance adhesion to polar surfaces. The butoxyethoxy side chain can improve the wetting of substrates and add a degree of plasticization to the cured adhesive network. Research in this area focuses on optimizing the balance of monomers to achieve specific performance targets, such as cure time, bond strength, and environmental resistance.
Table 1: Comparative Properties of Methacrylate Monomers in Adhesive & Coating Formulations
| Property | Methyl Methacrylate | 2-Hydroxyethyl Methacrylate (HEMA) | This compound |
|---|---|---|---|
| Primary Contribution | Hardness, High Tg, Strength | Hydrophilicity, Crosslinking Site | Flexibility, Low Tg, Polarity |
| Typical Application | Structural adhesives, hard plastics rsc.org | Hydrogels, dental resins nih.govcore.ac.uk | Flexible coatings, pressure-sensitive adhesives |
| Polarity | Moderate | High | High |
| Resulting Polymer Tg | High (~105 °C) | High (~85 °C) | Low |
Polymer Design for Controlled Drug Delivery Systems
The design of polymers for controlled drug delivery often leverages materials that can respond to physiological conditions to release a therapeutic agent in a targeted and predictable manner. Polymers of this compound and its analogues, particularly poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA), are prime candidates due to their thermo-responsive nature.
Detailed Research Findings: Hydrogels based on PMEO₂MA have been developed for various biomedical applications, including as materials for artificial tissues and implants. researchgate.net These hydrogels are biocompatible and can be biodegradable, which are critical features for drug delivery vehicles. researchgate.netresearchgate.net The key property for controlled release is the Lower Critical Solution Temperature (LCST), which for PMEO₂MA is around 26 °C. researchgate.net Below this temperature, the polymer is hydrated and soluble, while above it, the polymer dehydrates and collapses. This transition can be harnessed to trigger the release of an encapsulated drug.
Research has focused on creating block copolymers, for example, by combining a mechanically stable block like polystyrene with a thermo-responsive block like PMEO₂MA. nih.gov In such a system, the polystyrene block provides structural integrity while the PMEO₂MA block acts as a temperature-sensitive gatekeeper, controlling the release of a drug in response to temperature changes around 37 °C (body temperature). nih.gov The release profile can be further tuned by copolymerizing MEO₂MA with other monomers. For instance, random copolymers of 2-(2-methoxyethoxy) ethoxyethyl methacrylate with poly(ethylene glycol) methyl ether methacrylate have been shown to exhibit a broad transition region when formed into thin films, making them promising candidates for achieving slow, sustained drug release. nih.gov
Development of Stimuli-Responsive Membranes and Smart Polymeric Materials
"Smart" polymeric materials are those that undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or light. The oligo(ethylene glycol) side chain in this compound makes its polymers highly sensitive to temperature when in an aqueous environment.
Detailed Research Findings: Polymers based on oligo(ethylene glycol) methyl ether methacrylates are a well-established family of thermo-sensitive polymers. researchgate.net Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA) is particularly notable because its LCST of approximately 26 °C is close to ambient temperature. researchgate.net This transition temperature can be precisely controlled by copolymerizing MEO₂MA with other monomers. Incorporating more hydrophobic monomers, such as allyl methacrylate, lowers the cloud point temperature, while including more hydrophilic co-monomers can increase it. researchgate.net
This tunable thermo-responsiveness is the basis for creating smart membranes. Such membranes can be designed to have open pores at one temperature (e.g., below the LCST), allowing for flow, and collapsed, non-porous structures at another (e.g., above the LCST), blocking flow. This has applications in filtration, separation processes, and the creation of "smart" surfaces for cell culture, where cell adhesion can be controlled by a simple temperature shift. nih.gov Furthermore, by copolymerizing with pH-sensitive monomers like acrylic acid, dual-responsive materials can be created that react to both temperature and pH, significantly expanding their functional range. nih.gov For example, at an acidic pH, such copolymers may show a distinct LCST, but at a neutral or basic pH, the ionization of the acid groups can increase the polymer's hydrophilicity to the point where the temperature-induced phase transition disappears entirely within the studied range. nih.gov
Table 2: Tuning the Lower Critical Solution Temperature (LCST) of MEO₂MA-based Copolymers
| Copolymer System | Stimulus | Effect on LCST | Reference |
|---|---|---|---|
| P(MEO₂MA-co-allyl methacrylate) | Temperature | Increases with lower ratio of hydrophobic allyl methacrylate | researchgate.net |
| P(MEO₂MA-co-acrylic acid) | Temp. & pH | LCST is present at acidic pH; disappears at neutral/basic pH | nih.gov |
Bio-related Applications: Polymeric Scaffolds and Cryoprotectants
In the biomedical field, materials must be biocompatible and often need to mimic the structural and functional properties of biological tissues. Polymers from the methacrylate family are extensively used for these purposes, including in the fabrication of tissue engineering scaffolds and as potential cryoprotectants.
Detailed Research Findings:
Polymeric Scaffolds: Hydrogels are water-swollen polymer networks that are structurally similar to the native extracellular matrix, making them ideal for tissue engineering scaffolds. Poly(2-hydroxyethyl methacrylate) (PHEMA) is a classic example of a biocompatible hydrogel-forming polymer used in applications from contact lenses to scaffolds for tissue repair. specialchem.comnih.gov Scaffolds made from PHEMA can be engineered to have interconnected pores that allow for cell infiltration and nutrient transport. specialchem.com By analogy, polymers of this compound, with their inherent flexibility and hydrophilicity, are also explored for creating soft tissue scaffolds. Cryogels, which are macroporous gels formed at sub-zero temperatures, are a specific type of scaffold that can be made from PHEMA, offering a spongy and elastic matrix suitable for cell culture. nih.govnih.gov Research has also demonstrated that copolymerizing L-lactide with MEO₂MA results in a biodegradable polymer that resists protein adsorption, a highly desirable property for materials used within the body to minimize foreign body response. researchgate.net
Cryoprotectants: Cryopreservation, the storage of biological materials at ultra-low temperatures, requires cryoprotectant agents (CPAs) to prevent lethal damage from ice crystal formation. The goal is often to achieve vitrification—a glassy, non-crystalline state. While DMSO is a common CPA, research is active on macromolecular CPAs. Polymers with oligo(ethylene glycol) side chains are of interest due to their hydrophilicity and ability to interact with water, potentially inhibiting ice crystal growth. nih.gov Studies on poly(ethylene glycol)s (PEGs) show they can be effective cryoprotectants, with low molecular weight versions demonstrating high cell permeability and cryopreservation capability. nih.gov Research into methacrylate polymers with "DMSO-like" sulfoxide (B87167) side chains found that the cryoprotective effect is not guaranteed simply by the presence of the functional group; the polymer backbone also plays a critical role. These studies indicate that while poly(this compound) has structural features conducive to cryoprotection (hydrophilic ethylene (B1197577) glycol units), its efficacy would depend on a complex interplay of polymer architecture, molecular weight, and its specific interactions with water molecules during freezing.
Viscosity Modification in Polymeric Systems
Polymethacrylates (PMAs) are a major class of additives used to modify the rheological properties of complex fluids, particularly lubricating oils. They function as viscosity modifiers (VMs) or viscosity index (VI) improvers.
Detailed Research Findings: Viscosity index improvers are added to multi-grade engine oils to counteract the natural tendency of the oil to thin out at high temperatures. nih.gov PMAs are well-suited for this role. At low temperatures, the polymer coils are contracted and have a minimal effect on the oil's viscosity. As the temperature rises, the polymer coils expand, increasing their hydrodynamic volume and counteracting the base oil's decrease in viscosity. nih.gov Compared to other VMs like olefin copolymers (OCP), PMAs generally offer superior shear stability and better low-temperature performance. nih.gov
The specific properties of a PMA-based viscosity modifier are determined by the alkyl groups in the methacrylate monomers used. Patents describe formulations using a mix of monomers, such as methyl methacrylate and long-chain alkyl (e.g., C₁₂-C₁₅) methacrylates, to achieve the desired balance of thickening efficiency and shear stability. The inclusion of a polar monomer like this compound could be used to impart dispersant properties to the viscosity modifier, helping to keep sludge and other particles suspended in the oil, although this application is more commonly achieved by incorporating nitrogen-containing monomers.
Table 3: Overview of Common Polymer-Based Viscosity Modifiers
| Polymer Type | Primary Advantage(s) | Typical Application | Reference |
|---|---|---|---|
| Polymethacrylates (PMA) | Good shear stability, good low-temp fluidity | Engine oils, hydraulic fluids | nih.gov |
| Olefin Copolymers (OCP) | Cost-effective, good thickening efficiency | Engine oils, industrial lubricants | nih.gov |
| Styrene (B11656) Copolymers | Solid form, excellent low-temp performance | Engine oils, greases | |
Environmental Fate and Toxicological Assessment of 2 2 Butoxyethoxy Ethyl Methacrylate Bbeema
Environmental Fate and Distribution Pathways
The environmental fate of 2-(2-Butoxyethoxy)ethyl methacrylate (B99206) is determined by its susceptibility to various degradation and transport processes in the environment. These processes dictate the compound's persistence, mobility, and potential for exposure to ecological receptors.
Phototransformation in Air and Water
In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl radicals. For the structurally similar compound, diethylene glycol monobutyl ether acetate, the atmospheric half-life is estimated to be around 11 hours, based on its reaction with hydroxyl radicals. nih.gov This suggests that BBEEMA is not likely to persist in the atmosphere for extended periods.
Hydrolysis Pathways
Methacrylate esters can undergo hydrolysis, a chemical reaction with water that breaks the ester bond. This process is influenced by pH and temperature. Under acidic or alkaline conditions, hydrolysis can lead to the formation of methacrylic acid and the corresponding alcohol, in this case, 2-(2-butoxyethoxy)ethanol (B94605). For a related compound, diethylene glycol monobutyl ether acetate, the estimated hydrolysis half-life is 30 days at a pH of 8 and 305 days at a pH of 7. nih.gov This indicates that hydrolysis of BBEEMA may be a relevant degradation pathway, particularly under alkaline conditions.
Biodegradation Mechanisms (in water and soil)
Biodegradation is a key process for the removal of organic chemicals from the environment. Studies on 2-butoxyethanol (B58217), a primary component of BBEEMA, have shown that it is readily biodegradable in both soil and water, with a half-life of 1 to 4 weeks in aquatic environments. wikipedia.org The degradation of 2-butoxyethanol is initiated by the oxidation of the primary alcohol group to form 2-butoxyacetaldehyde, which is then further oxidized to 2-butoxyacetic acid. nih.gov This is followed by the cleavage of the ether bond. nih.gov It is anticipated that BBEEMA would follow a similar biodegradation pathway, initially undergoing hydrolysis to 2-(2-butoxyethoxy)ethanol and methacrylic acid, which are then further biodegraded. mpausa.org
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow or logP). A higher logP value generally indicates a greater potential for bioaccumulation. The logP value for BBEEMA has been reported as 3.1. researchgate.net
The Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water, can be estimated from the logP value. nih.govsemanticscholar.org Based on its logP, the BCF for BBEEMA is estimated to be low to moderate, suggesting it is not likely to significantly bioaccumulate in aquatic organisms. nih.govsemanticscholar.orgresearchgate.net This is consistent with data for 2-butoxyethanol, which is not known to bio-accumulate. wikipedia.org
Table 1: Estimated Bioaccumulation Potential of BBEEMA
| Parameter | Value | Interpretation |
|---|---|---|
| LogP | 3.1 researchgate.net | Moderate lipophilicity |
| Estimated BCF | Low to Moderate | Low potential for bioaccumulation |
Adsorption and Desorption Characteristics in Environmental Compartments
The mobility of a chemical in soil and its tendency to adsorb to soil particles is described by the soil adsorption coefficient (Koc). mpausa.org A low Koc value indicates that a chemical is more mobile in soil and has a higher potential to leach into groundwater. The Koc can be estimated from the logP value. mpausa.org Given the logP of 3.1 for BBEEMA, its Koc value is estimated to be in a range that suggests it will have low to moderate mobility in soil. nih.gov This is in line with predictions for 2-butoxyethanol, which has a low soil adsorption potential. nih.gov Therefore, BBEEMA is expected to have a limited tendency to adsorb to soil and sediment and may be mobile in these compartments.
Table 2: Estimated Soil Adsorption and Mobility of BBEEMA
| Parameter | Estimated Value | Mobility Classification |
|---|---|---|
| LogP | 3.1 researchgate.net | - |
| Estimated Koc | Low to Moderate | Low to Moderate Mobility nih.gov |
Toxicological Profile and Health Impact Research
The toxicological profile of BBEEMA is assessed based on data from the compound itself where available, and through read-across from structurally similar methacrylates and its primary degradation product, 2-butoxyethanol.
Based on GHS classifications for the closely related compound 2-(2-methoxyethoxy)ethyl methacrylate, BBEEMA is expected to cause skin irritation and serious eye irritation. oecd.org Methacrylates as a class are known to have skin sensitization potential. oecd.orgnih.gov
Regarding genotoxicity, an Ames test conducted on a thiocyanate (B1210189) derivative of BBEEMA, 2-(2-Butoxyethoxy)ethyl Thiocyanate, was negative. service.gov.uk Generally, lower alkyl methacrylates are not considered to have genotoxic potential based on a weight of evidence from various in vitro and in vivo assays. mpausa.org Positive results in some in vitro clastogenicity studies on other methacrylates were observed only at high, cytotoxic concentrations and were not replicated in in vivo studies. mpausa.org
Carcinogenicity studies on 2-butoxyethanol did not find it to be classifiable as a human carcinogen. nih.gov Similarly, a critical review of carcinogenicity studies on n-butyl methacrylate concluded a lack of carcinogenic potential. This suggests that BBEEMA is unlikely to be a carcinogen.
Table 3: Toxicological Profile of 2-(2-Butoxyethoxy)ethyl methacrylate and Related Compounds
| Endpoint | Finding/Classification | Compound/Reference |
|---|---|---|
| Skin Irritation | Causes skin irritation (by read-across) | 2-(2-methoxyethoxy)ethyl methacrylate oecd.org |
| Eye Irritation | Causes serious eye irritation (by read-across) | 2-(2-methoxyethoxy)ethyl methacrylate oecd.org |
| Skin Sensitization | Potential for skin sensitization (class effect) | Methacrylates oecd.orgnih.gov |
| Genotoxicity (Ames Test) | Negative | 2-(2-Butoxyethoxy)ethyl Thiocyanate service.gov.uk |
| Genotoxicity (General) | Not considered to have genotoxic potential (class effect) | Alkyl methacrylates mpausa.org |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans | 2-Butoxyethanol nih.gov |
| Carcinogenicity | No convincing evidence of carcinogenicity | n-Butyl methacrylate |
Acute Toxicity Studies and Observed Effects
Limited specific acute toxicity data is available for this compound (BBEEMA). However, data from structurally related compounds, such as other glycol ethers and methacrylate esters, provide an indication of its potential acute toxicity profile.
In general, members of the short-chain methacrylate esters category exhibit low acute toxicity by oral, dermal, and inhalation routes. industrialchemicals.gov.au For instance, the oral LD50 values in rats for related diethylene glycol ethers are typically greater than 3,000 mg/kg bw. scbt.com Similarly, for 2-ethoxyethyl methacrylate, a structurally similar compound, the acute oral and dermal LD50 values in rats were determined to be >2000 mg/kg bw. industrialchemicals.gov.au
Clinical signs of acute toxicity for glycol ethers and methacrylates at high doses can include inactivity, labored breathing, and central nervous system depression. ecetoc.orgepa.gov
Table 1: Acute Toxicity Data for BBEEMA and Related Compounds
| Test Substance | Species | Route | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| This compound | Rat | Dermal | LD50 | > 2,000 mg/kg bw | echemi.com |
| 2-Ethoxyethyl methacrylate | Rat | Oral | LD50 | > 2,000 mg/kg bw | industrialchemicals.gov.au |
| 2-Ethoxyethyl methacrylate | Rat | Dermal | LD50 | > 2,000 mg/kg bw | industrialchemicals.gov.au |
Repeated Dose Toxicity Investigations and Systemic Manifestations
Specific repeated dose toxicity studies for BBEEMA were not identified in the public domain. However, information from related glycol ethers and methacrylate esters can be used to infer potential systemic effects.
For glycol ethers, repeated exposure can lead to effects on the kidney and liver. scbt.com Some glycol ethers have also been associated with hematological effects and, in the case of shorter-chain compounds, testicular toxicity. scbt.comepa.gov For example, diethylene glycol monobutyl ether (DGBE), a related substance, has been shown to cause liver and kidney effects in subchronic studies. epa.gov
Studies on methacrylate esters have generally shown that the primary effect of repeated exposure is irritation at the site of contact. epa.gov Systemic toxicity is typically observed at higher doses. For example, in a 90-day oral toxicity study in rats with 2-ethylhexyl methacrylate, effects were noted in the stomach at the highest dose. dntb.gov.ua For diethylene glycol monoethyl ether (DGEE), no systemic toxicity was noted in inhalation studies. epa.gov
Skin Sensitization Response Evaluation
While no specific skin sensitization studies on BBEEMA were found, the methacrylate class of compounds is well-known for its potential to cause skin sensitization (allergic contact dermatitis). ouhsc.edu
Methacrylate esters are generally regarded as skin sensitizers. researchgate.net The potential for a substance to cause skin sensitization is commonly evaluated using the Guinea Pig Maximization Test (GPMT) (OECD TG 406) or the murine Local Lymph Node Assay (LLNA) (OECD TG 429). nih.goveuropa.eu The LLNA is the preferred method for assessing skin sensitization potential. europa.eu A positive result in the LLNA, indicated by a stimulation index (SI) of ≥ 3, is indicative of sensitizing potential. europa.eu For example, methyl methacrylate is classified as a weak skin sensitizer (B1316253) based on LLNA data. researchgate.netnih.gov Some individuals may develop allergic reactions, such as rash, itching, and hives, upon exposure to methacrylates. scbt.com
Genotoxicity Assessments (In Vitro and In Vivo)
No specific genotoxicity studies for BBEEMA have been identified. The genotoxic potential of a substance is typically evaluated through a standard battery of tests that includes an assessment of gene mutations in bacteria (Ames test, OECD TG 471), an in vitro test for chromosomal damage in mammalian cells (e.g., chromosome aberration assay, OECD TG 473, or in vitro micronucleus assay, OECD TG 487), and an in vivo test for genotoxicity (e.g., in vivo micronucleus test, OECD TG 474). nih.govnih.govnelsonlabs.comich.org
For the methacrylate category, these esters are generally negative in bacterial reverse mutation assays (Ames test). researchgate.net In vitro mammalian cell tests have sometimes shown evidence of clastogenicity (chromosome damage), but typically at high concentrations that may be associated with cytotoxicity. nih.govresearchgate.net However, in vivo genotoxicity studies on methacrylates have consistently been negative. researchgate.net This suggests that while some methacrylates may show genotoxic potential under specific in vitro conditions, this is not expressed in a whole animal system. researchgate.net The in vivo micronucleus assay is a widely used and reliable method for assessing the induction of chromosomal aberrations. nih.govyoutube.com
Table 2: Standard Battery of Genotoxicity Tests
| Test Type | OECD Guideline | Purpose |
|---|---|---|
| Bacterial Reverse Mutation Test | 471 | Detects gene mutations |
| In Vitro Chromosome Aberration Test | 473 | Detects chromosomal damage in mammalian cells |
Reproductive and Developmental Toxicity Findings
Specific reproductive and developmental toxicity studies for BBEEMA are not available in the public literature. Such studies are typically conducted following standardized guidelines, such as OECD Test Guideline 414 for prenatal developmental toxicity and OECD Test Guideline 416 for two-generation reproductive toxicity. oecd.orglabcorp.comoecd.orgepa.govnih.gov
Information on related substances provides some insight. For diethylene glycol monobutyl ether (DGBE), no maternal or developmental toxicity was noted in an oral developmental study with rats or in a dermal developmental study in rabbits. epa.gov However, some other glycol ethers have been shown to cause reproductive and developmental effects, often at doses that also cause maternal toxicity. epa.gov
For the methacrylate esters, studies on compounds like methyl methacrylate have generally not shown selective reproductive or developmental toxicity. epa.gov Developmental effects, when observed, typically occur at exposure levels that are also toxic to the mother. epa.gov For example, in a developmental toxicity study of n-butyl methacrylate, a decrease in the number of corpora lutea and implantation sites was observed at a high dose level. epa.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | BBEEMA |
| Diethylene glycol monobutyl ether | DGBE |
| Diethylene glycol monoethyl ether | DGEE |
| 2-Ethoxyethyl methacrylate | |
| 2-Ethylhexyl methacrylate | |
| Methyl methacrylate | MMA |
Toxicokinetic, Metabolism, and Distribution Studies
Toxicokinetics is the study of how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism, providing critical data for toxicity evaluation. nih.govepa.gov While specific, comprehensive toxicokinetic studies on this compound (BBEEMA) are not extensively available in public literature, its metabolic pathway can be inferred from the known behavior of its constituent chemical classes: glycol ethers and methacrylates.
The molecule is expected to undergo hydrolysis of the ester bond, a common metabolic pathway for acrylate (B77674) and methacrylate esters. This reaction would cleave the molecule into methacrylic acid and diethylene glycol monobutyl ether (DGBE), also known as 2-(2-butoxyethoxy)ethanol. osha.govspectrumchemical.com
The subsequent metabolism would likely follow the pathways established for these two substances:
Methacrylic Acid: This compound is typically metabolized and eliminated from the body.
Diethylene Glycol Monobutyl Ether (DGBE): The metabolism of related glycol ethers, such as 2-butoxyethanol (EGBE), has been studied. EGBE is primarily metabolized by alcohol dehydrogenase to 2-butoxyacetic acid (BAA), which is then excreted in the urine. wikipedia.orgnih.gov A similar pathway can be anticipated for DGBE, where it would be oxidized to its corresponding carboxylic acid metabolite. Studies on the related compound triethylene glycol monobutyl ether (TGBE) suggest that metabolism to 2-butoxyacetic acid is not expected; instead, the primary metabolite is likely to be 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy] acetic acid. industrialchemicals.gov.au
The distribution of BBEEMA and its metabolites throughout the body is not specifically documented. However, for the parent glycol ether, DGBE, its miscibility with water and many organic solvents suggests it could be distributed in aqueous and lipid compartments of the body. scbt.com Studies on 2-butoxyethanol show it does not significantly accumulate in the skin or body and is excreted within about 30 hours in humans. wikipedia.orgnih.gov
Physiologically based toxicokinetic (PBTK) models, which use physiological and anatomical data to simulate the ADME processes, are valuable tools in risk assessment but require substantial input data. nih.govnih.gov The development of a specific PBTK model for BBEEMA would necessitate further research to generate the required in vitro and in vivo data on its absorption, distribution, metabolism, and excretion rates. nih.gov
Regulatory Frameworks and Scientific Risk Assessment
The safe management of chemicals like BBEEMA relies on robust regulatory frameworks that define classification, labeling, and exposure limits to protect human health and the environment.
Classification and Labeling Principles for Chemical Safety
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated information from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement |
|---|---|---|---|
| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335 | May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) nih.gov
This classification mandates the use of specific precautionary statements (P-statements) on labels and Safety Data Sheets (SDS) to inform users of necessary safety measures. These include recommendations for prevention (e.g., P261: Avoid breathing dust/fume/gas/mist/vapours/spray), response (e.g., P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), storage, and disposal. nih.gov It is important to note that while some individual supplier safety data sheets may not list a classification, the aggregated GHS information provided to ECHA by multiple notifiers establishes this hazard profile. nih.govechemi.com
Methodologies for Occupational Exposure Limit Derivation
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of airborne chemical exposure. Currently, no specific OEL has been formally established for this compound by major regulatory bodies like the US Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). echemi.comscbt.comnj.gov
The derivation of an OEL is a complex process that involves several steps:
Hazard Identification: A thorough review of all available toxicological data from human and animal studies is conducted. This includes acute and chronic toxicity, carcinogenicity, reproductive toxicity, and sensitization potential.
Identification of the Critical Effect: The most sensitive adverse health effect that occurs at the lowest exposure level is identified.
Dose-Response Assessment: A No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) is determined from the key studies.
Application of Assessment Factors (AFs): To account for uncertainties, such as extrapolating from animal data to humans (interspecies differences) and variability within the human population (intraspecies differences), assessment factors are applied to the NOAEL or LOAEL. nih.gov
OEL Recommendation: The final OEL is derived, often as a time-weighted average (TWA) for an 8-hour workday and sometimes includes a short-term exposure limit (STEL) or ceiling value.
Probabilistic methods can be used to combine distributions for different extrapolation factors, aiming to protect a specific percentage of the target worker population, such as 95% or 99%. nih.gov For glycol ethers, OELs are often based on endpoints like irritation or developmental toxicity. nih.govecetoc.org In the absence of a specific OEL for BBEEMA, OELs for its potential metabolites, such as diethylene glycol monobutyl ether (DGBE), may be considered for risk assessment purposes. For DGBE, the ACGIH has established a Threshold Limit Value (TLV-TWA) of 10 ppm for the inhalable fraction and vapor.
International Regulatory Compliance Research (e.g., REACH Framework)
In the European Union, the registration, evaluation, authorisation, and restriction of chemicals are governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This compound is registered under REACH and is included within the Glycol Ethers consortium, a group formed to prepare consistent registration dossiers for these substances. europa.eureachcentrum.eu
The registration dossier for a substance under REACH contains detailed information on its properties, uses, and hazards, as well as an assessment of the risks to human health and the environment.
Interactive Data Table: REACH Substance Information
| Identifier | Information |
|---|---|
| EC Number | 230-813-8 |
| CAS Number | 7328-22-5 |
| REACH Registration Status | Active |
| Consortium | Glycol Ethers Consortium |
Source: European Chemicals Agency (ECHA) europa.eureachcentrum.eu
As part of the REACH process, registrants must demonstrate that the risks from the substance are adequately controlled. This involves developing exposure scenarios for the identified uses and implementing appropriate risk management measures. The inclusion of BBEEMA in the Glycol Ethers consortium facilitates a consistent approach to hazard and risk assessment across this family of related chemicals. reachcentrum.euglycol-ethers.eu
Q & A
Q. What are the optimal conditions for synthesizing 2-(2-Butoxyethoxy)ethyl methacrylate, and how can side reactions be minimized?
The synthesis typically involves esterification of methacrylic acid with 2-(2-butoxyethoxy)ethanol under acidic catalysis. Key parameters include temperature control (~60–80°C), use of inhibitors (e.g., hydroquinone derivatives) to prevent premature polymerization, and stoichiometric excess of the alcohol to drive the reaction . Side reactions like oligomerization can be suppressed by maintaining inert atmospheres (N₂) and avoiding prolonged heating. Post-synthesis purification via vacuum distillation or column chromatography is critical for isolating the monomer .
Q. How can researchers characterize the purity and structural integrity of this compound?
- ¹H/¹³C NMR: Peaks at δ ~5.6–6.1 ppm (methacrylate vinyl protons) and δ ~1.4–1.6 ppm (butoxy chain methyl groups) confirm structure .
- FTIR: Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C) .
Q. What safety protocols are essential when handling this monomer in laboratory settings?
- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 136°C) .
- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage: Under inert gas (Ar) at 4°C, with stabilizers (e.g., MEHQ) to inhibit polymerization .
Advanced Research Questions
Q. How does the compound’s LogP (1.939) influence its applications in drug delivery systems?
The moderate hydrophobicity (LogP ~2) enables dual solubility in aqueous and lipid phases, making it suitable for micellar or nanoparticle-based drug carriers. For example, its incorporation into block copolymers enhances encapsulation efficiency of hydrophobic drugs like paclitaxel . Adjusting the butoxy chain length or substituting with hydrophilic monomers (e.g., PEG methacrylates) can fine-tune release kinetics .
Q. What experimental strategies resolve contradictions in thermal stability data during polymerization?
Discrepancies in decomposition temperatures (e.g., TGA data varying by >20°C) may arise from residual initiators or solvent traces. Strategies include:
Q. How can the monomer’s reactivity ratio be determined for copolymerization studies?
The Mayo-Lewis method is applied:
- Prepare copolymers with varying feed ratios (e.g., this compound and methyl methacrylate).
- Quantify composition via ¹H NMR (integration of methacrylate vs. comonomer peaks).
- Plot the copolymer equation to calculate reactivity ratios (r₁, r₂). This reveals tendencies for alternating or blocky sequences .
Q. What role does the compound play in modifying surface properties of hydrogels?
Its long ethoxy-butoxy side chains impart hydrophobicity and reduce surface energy. When grafted onto hydrogels (e.g., via UV-initiated polymerization), it enhances resistance to protein adsorption, useful for anti-fouling coatings. Contact angle measurements and AFM adhesion studies quantify these effects .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns, and how can this be addressed?
Splitting in methacrylate vinyl protons (δ ~5.6–6.1 ppm) may indicate stereochemical impurities or residual monomers. Solutions:
Q. How do researchers troubleshoot low yields in free-radical polymerization of this monomer?
Common issues and fixes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
